2-(4-Methoxyphenoxy)propanoic acid is a synthetic organic compound primarily recognized for its sweetness-inhibiting properties. [, , ] It has gained significant attention in the food industry due to its potential to modify taste perception, particularly sweetness. [, , ] The compound has been approved for use as a food additive in certain countries, including the USA. []
Sweetness Modification: 2-(4-Methoxyphenoxy)propanoic acid serves as a sweetness modifier in various food products. [, ] Studies show its ability to reduce the perceived sweetness intensity of a range of sweeteners, including sugars, terpenoid glycosides, dipeptide derivatives, N-sulfonylamides, and others. []
Product Development: The compound has potential applications in developing low-calorie or sugar-free food and beverage products by modulating sweetness perception without compromising taste quality. []
Quality Improvement: Research demonstrates its use in improving the texture and shelf life of baked goods like pound cakes. []
Sensory Studies: 2-(4-Methoxyphenoxy)propanoic acid is a valuable tool in sensory studies investigating taste perception, particularly sweetness inhibition and the interaction of different taste modalities. [, , ]
Receptor Binding Studies: It can be utilized in studies exploring the binding affinities of various sweeteners to taste receptors and elucidating the mechanisms of sweet taste perception. []
Regional Variation in Taste: Research employs this compound to investigate the differences in taste perception across different regions of the tongue, shedding light on the distribution and sensitivity of taste receptors. []
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